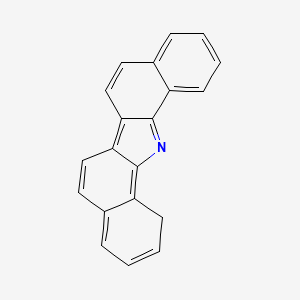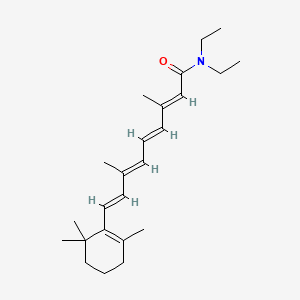
Retinamide, N,N-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinamide, N,N-diethyl- is a synthetic retinoid derivative known for its potential applications in various scientific fields. Retinoids, which are derivatives of vitamin A, play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N,N-diethyl- is particularly noted for its potential use in chemoprevention and cancer therapy due to its ability to modulate gene expression and inhibit the growth of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of retinamides typically involves the reaction of retinoyl fluoride with appropriate amines in the presence of aqueous sodium bicarbonate . This method allows for the preparation of various retinamide derivatives, including N,N-diethyl-retinamide, in good yields. The reaction conditions are generally mild, making this approach suitable for large-scale production.
Industrial Production Methods
Industrial production of N,N-diethyl-retinamide may involve continuous synthesis using tubular reactors. This method ensures efficient mixing and reaction of the starting materials, leading to high yields and purity of the final product . The use of ionic liquid catalysts in such processes can further enhance the efficiency and environmental friendliness of the production method.
化学反应分析
Types of Reactions
Retinamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert retinamide derivatives into more reduced forms, potentially altering their biological properties.
Substitution: Substitution reactions, particularly involving the amide group, can lead to the formation of new derivatives with modified activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,N-diethyl-retinamide. These derivatives can exhibit different biological activities and may be used in various scientific applications .
科学研究应用
Retinamide, N,N-diethyl- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N,N-diethyl-retinamide involves its interaction with retinoid receptors, which are nuclear receptors that regulate gene expression. By binding to these receptors, N,N-diethyl-retinamide can modulate the transcription of genes involved in cell growth, differentiation, and apoptosis . This modulation leads to the inhibition of cancer cell proliferation and the induction of apoptosis, making it a promising chemopreventive and therapeutic agent .
相似化合物的比较
Similar Compounds
Similar compounds to N,N-diethyl-retinamide include:
All-trans retinoic acid (ATRA): A natural retinoid with strong differentiation-inducing properties.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic retinoid known for its chemopreventive and therapeutic effects.
Fenretinide: Another synthetic retinoid with applications in cancer therapy.
Uniqueness
N,N-diethyl-retinamide is unique due to its specific structure, which allows it to interact with retinoid receptors in a distinct manner compared to other retinoids. This unique interaction leads to different biological activities, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
33631-53-7 |
|---|---|
分子式 |
C24H37NO |
分子量 |
355.6 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-8-25(9-2)23(26)18-20(4)13-10-12-19(3)15-16-22-21(5)14-11-17-24(22,6)7/h10,12-13,15-16,18H,8-9,11,14,17H2,1-7H3/b13-10+,16-15+,19-12+,20-18+ |
InChI 键 |
VGHCEZZEVXSBBU-VVYUTNTRSA-N |
手性 SMILES |
CCN(CC)C(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
规范 SMILES |
CCN(CC)C(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


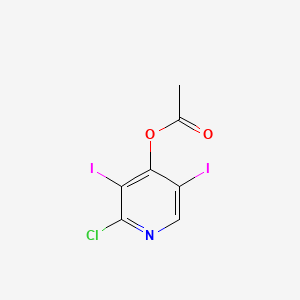
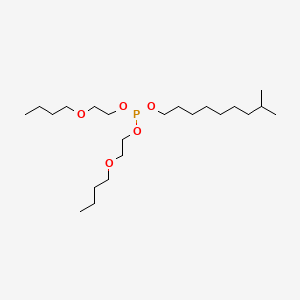
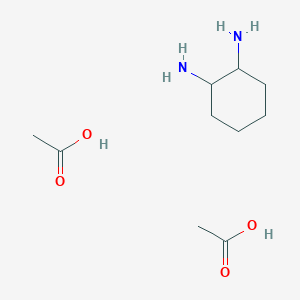
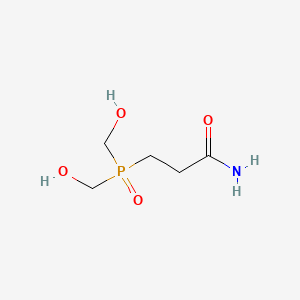
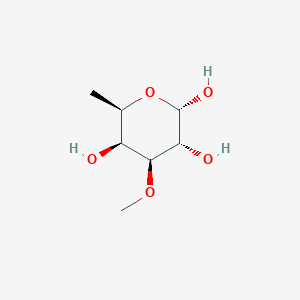
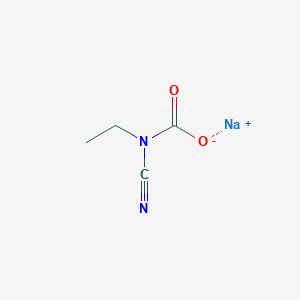

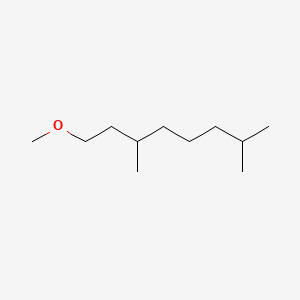
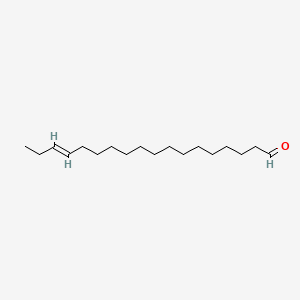
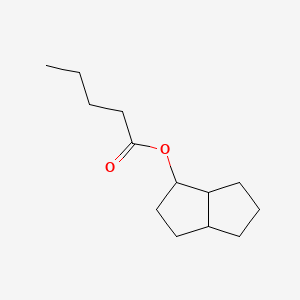
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
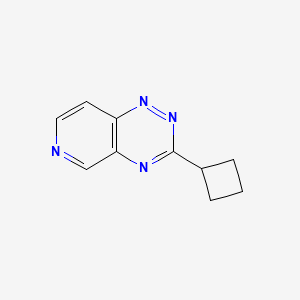
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
